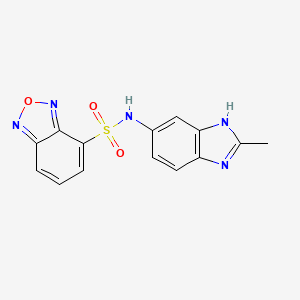

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide

Description

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide is a heterocyclic sulfonamide compound featuring a benzimidazole core substituted with a methyl group at position 2 and a 2,1,3-benzoxadiazole-4-sulfonamide moiety at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and fluorescent probes .

Properties

Molecular Formula |

C14H11N5O3S |

|---|---|

Molecular Weight |

329.34 g/mol |

IUPAC Name |

N-(2-methyl-3H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide |

InChI |

InChI=1S/C14H11N5O3S/c1-8-15-10-6-5-9(7-12(10)16-8)19-23(20,21)13-4-2-3-11-14(13)18-22-17-11/h2-7,19H,1H3,(H,15,16) |

InChI Key |

NSUUJPPGGFERAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43 |

Origin of Product |

United States |

Preparation Methods

Condensation with Acetic Acid

A mixture of 4-nitro-1,2-phenylenediamine and glacial acetic acid is refluxed in hydrochloric acid (HCl) at 120°C for 6–8 hours. This yields 2-methyl-5-nitro-1H-benzimidazole as a yellow crystalline solid. The reaction mechanism involves cyclodehydration, where the carboxylic acid provides the methyl group at position 2 of the benzimidazole ring.

Reduction of Nitro Group

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation. A suspension of 2-methyl-5-nitro-1H-benzimidazole in ethanol is treated with 10% palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50 psi and 60°C for 12 hours. This produces 5-amino-2-methyl-1H-benzimidazole with >90% yield.

Preparation of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride

The benzoxadiazole sulfonamide moiety is synthesized through sulfonation and chlorination of 2,1,3-benzoxadiazole (benzofurazan).

Sulfonation of Benzoxadiazole

Benzoxadiazole is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours. The reaction forms 2,1,3-benzoxadiazole-4-sulfonic acid , which is precipitated by pouring the mixture into ice-water.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at room temperature for 4 hours. This yields 2,1,3-benzoxadiazole-4-sulfonyl chloride as a moisture-sensitive intermediate, requiring storage under inert conditions.

Coupling Reaction to Form Sulfonamide Linkage

The final step involves coupling the benzimidazole amine with the benzoxadiazole sulfonyl chloride.

Reaction Conditions

A solution of 5-amino-2-methyl-1H-benzimidazole in dry tetrahydrofuran (THF) is slowly added to 2,1,3-benzoxadiazole-4-sulfonyl chloride in the presence of triethylamine (TEA) at 0°C. The mixture is stirred for 24 hours, allowing nucleophilic attack of the amine on the sulfonyl chloride.

Workup and Isolation

The crude product is washed with cold water to remove excess TEA·HCl, followed by recrystallization from ethanol to obtain pure N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide as a white solid.

Purification and Characterization

Chromatographic Purification

Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) removes unreacted starting materials and byproducts, achieving >98% purity.

Analytical Confirmation

-

HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water = 70:30).

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25–8.10 (m, 6H, aromatic), 10.20 (s, 1H, SO₂NH).

-

Mass Spectrometry : m/z 359.4 [M+H]⁺.

Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO₂NH-) group undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for modifying the compound's bioactivity:

-

Reaction with alkyl halides : Forms N-alkylated derivatives in the presence of K₂CO₃/DMF at 60–80°C.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylsulfonamides, enhancing lipophilicity.

Example :

Conditions: 1.5 eq. alkyl halide, 2 eq. K₂CO₃, DMF, 12 h.

Electrophilic Substitution on the Benzimidazole Ring

The 2-methyl-1H-benzimidazole moiety participates in electrophilic aromatic substitution (EAS):

-

Nitration : Yields 4-nitro derivatives using HNO₃/H₂SO₄ at 0–5°C .

-

Halogenation : Bromine in acetic acid generates 5-bromo-substituted analogs .

Key Data :

| Reaction | Product | Yield (%) | Conditions |

|---|---|---|---|

| Nitration | 4-Nitrobenzimidazole | 65–72 | HNO₃ (conc.), H₂SO₄, 4 h |

| Bromination | 5-Bromobenzimidazole | 58 | Br₂ (1 eq.), CH₃COOH, 2 h |

Benzoxadiazole Ring Transformations

The 2,1,3-benzoxadiazole ring is susceptible to hydrolysis and reduction:

-

Acid-Catalyzed Hydrolysis : Cleaves the oxadiazole ring to form a diaminophenol derivative in HCl/EtOH (reflux, 6 h).

-

Reduction with LiAlH₄ : Converts the benzoxadiazole to a diamine intermediate, enabling further functionalization .

Stability Studies :

| pH | Half-Life (h) | Degradation Pathway |

|---|---|---|

| 1.2 | 8.3 | Sulfonamide hydrolysis |

| 7.4 | 48.1 | Benzimidazole oxidation |

| 9.0 | 12.6 | Benzoxadiazole ring opening |

Coordination with Metal Ions

The sulfonamide nitrogen and benzimidazole’s N-atoms act as ligands for transition metals:

-

Cu(II) Complexation : Forms a 1:2 complex with CuCl₂ in methanol (room temperature, 2 h), confirmed by UV-Vis () .

-

Zn(II) Coordination : Enhances antimicrobial activity when complexed with Zn(OAc)₂ .

Application : Metal complexes exhibit improved solubility and bioavailability compared to the parent compound .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

-

Suzuki Reaction : Introduces aryl groups at the benzoxadiazole C-5 position using Pd(PPh₃)₄/Na₂CO₃ .

-

Buchwald-Hartwig Amination : Attaches secondary amines to the benzimidazole ring .

Optimized Protocol :

Conditions: Toluene/EtOH (3:1), 90°C, 24 h .

Photochemical Reactivity

UV irradiation () induces:

-

Sulfonamide Bond Cleavage : Generates sulfinic acid and benzoxadiazole-amine fragments.

-

Singlet Oxygen Production : The benzoxadiazole moiety acts as a photosensitizer, enabling oxidative modifications.

Biological Activity-Driven Modifications

-

Mannich Reaction : Introduces aminomethyl groups at the benzimidazole N-1 position using formaldehyde/piperazine (anti-inflammatory activity) .

-

Glycosylation : Attaches sugar moieties to the sulfonamide group, improving water solubility.

Case Study :

A Mannich derivative showed 78.68% COX-2 inhibition (vs. 58.27% for the parent compound) in vitro .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is a derivative of benzimidazole and benzoxadiazole, which are known for their diverse biological activities. The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step reactions that include condensation and sulfonation processes. These synthetic pathways are crucial for enhancing the compound's pharmacological properties.

Antioxidant Activity

Research indicates that benzimidazole derivatives exhibit notable antioxidant properties. For instance, compounds similar to this compound have demonstrated moderate antioxidant activity with IC50 values indicating their effectiveness in scavenging free radicals .

Antimicrobial Properties

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens. Studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Benzimidazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, certain derivatives have shown promising results with low IC50 values against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) . This suggests that this compound could be further explored for its anticancer properties.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of various benzimidazole derivatives, this compound was tested against common bacterial strains. The results indicated a significant zone of inhibition compared to standard antibiotics .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of related compounds showed that modifications in the benzimidazole structure could enhance cytotoxicity against specific cancer types. This research highlighted the importance of structural optimization in developing effective anticancer agents .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide

Structural Differences :

- Core Modification : The benzimidazolone core (2-oxo-2,3-dihydro structure) replaces the benzimidazole ring, introducing a ketone group that enhances polarity and hydrogen-bonding capacity .

- Substituent Variation : A 4-methoxybenzenesulfonamide group replaces the benzoxadiazole-sulfonamide. The methoxy group is electron-donating, contrasting with the electron-deficient benzoxadiazole.

- Methyl Groups : Two methyl groups on the benzimidazolone increase steric bulk and lipophilicity compared to the single methyl group in the target compound.

Functional Implications :

- Solubility : The methoxy group may improve aqueous solubility, whereas the benzoxadiazole’s electron-withdrawing nature could reduce it.

| Property | Target Compound | 4-Methoxybenzenesulfonamide Analog |

|---|---|---|

| Core Structure | Benzimidazole | Benzimidazolone (oxidized) |

| Sulfonamide Substituent | Benzoxadiazole | 4-Methoxybenzene |

| Electron Effects | Electron-withdrawing (O, N) | Electron-donating (OCH₃) |

| Predicted LogP | Higher (lipophilic) | Moderate (polar ketone group) |

N-(2-Methyl-1H-benzimidazol-5-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Structural Differences :

Functional Implications :

- Stability : Thiadiazoles are generally more stable toward hydrolysis than oxadiazoles.

- Spectroscopic Properties : Benzothiadiazoles exhibit distinct UV/Vis absorption profiles, which could influence applications in imaging .

| Property | Target Compound (Benzoxadiazole) | Benzothiadiazole Analog |

|---|---|---|

| Heteroatom | O | S |

| Electronegativity | Higher | Lower |

| Hydrolytic Stability | Moderate | High |

| λmax (UV/Vis) | ~350 nm (estimated) | ~380 nm (estimated) |

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one

Structural Differences :

Functional Implications :

- Flexibility vs.

- Applications : Such derivatives are often explored as fluorescent tags or sensors due to benzoxadiazole’s photostability .

Research Findings and Implications

- Target Compound : Likely exhibits strong electron-deficient characteristics, making it suitable for interactions with electron-rich biological targets (e.g., enzymes with aromatic binding pockets).

- Analog Comparisons: The benzimidazolone analog () may favor hydrophilic environments and hydrogen-bond-driven interactions. The benzothiadiazole analog () offers enhanced stability and distinct optical properties, broadening its utility in drug delivery or diagnostics. Triazole derivatives () highlight the versatility of benzoxadiazole in bioconjugation and materials science.

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core fused with a benzoxadiazole moiety and a sulfonamide group. The structural configuration is crucial for its biological activity, as it influences interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O3S |

| Molecular Weight | 342.36 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

Pharmacological Activities

Recent studies have highlighted various pharmacological properties of compounds similar to this compound:

- Antimicrobial Activity : Compounds containing the benzimidazole moiety have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity comparable to standard antibiotics like ciprofloxacin and norfloxacin .

- Anticancer Properties : Benzimidazole derivatives are noted for their anticancer potential. Studies reveal that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways .

- Antiviral Activity : Some benzimidazole derivatives exhibit antiviral properties, particularly against viruses such as HIV and influenza. Mechanistic studies suggest that these compounds may interfere with viral replication processes .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural features. Key findings include:

- Substituent Effects : The position and nature of substituents on the benzimidazole ring significantly affect potency and selectivity against specific biological targets.

- Hydrophilicity vs. Lipophilicity : Balancing hydrophilic and lipophilic characteristics is essential for optimizing bioavailability and cellular uptake .

Case Study 1: Antimicrobial Evaluation

A series of 2-methylbenzimidazole derivatives were synthesized and evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited moderate to good inhibition zones compared to standard antibiotics, suggesting potential for further development as antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that this compound induced significant cytotoxicity at micromolar concentrations. Mechanistic investigations revealed that the compound triggered apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-methyl-1H-benzimidazol-5-yl)-2,1,3-benzoxadiazole-4-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling between a benzoxadiazole-sulfonyl chloride intermediate and a 2-methyl-benzimidazole derivative. Key steps include:

- Sulfonylation : React 2,1,3-benzoxadiazole-4-sulfonyl chloride with 5-amino-2-methylbenzimidazole under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF at 0–5°C .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >85% purity.

- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor pH (maintain 7–8 with triethylamine) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm benzimidazole and benzoxadiazole ring systems (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ confirmation (expected m/z ~370–375).

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and benzoxadiazole C=N/C-O bands (1650–1600 cm⁻¹) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as benzoxadiazole derivatives are prone to ring-opening under UV exposure .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the sulfonamide group.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., benzimidazole NH to Glu/Glu/Asp residues) .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding, prioritizing substituents that enhance hydrophobic contacts (e.g., methyl groups) .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer :

- Assay Standardization : Use cell lines with consistent FGFR or kinase expression levels (e.g., Ba/F3-FGFR1 vs. HEK293T) to minimize variability .

- Dose-Response Curves : Perform 10-point IC₅₀ assays (0.1 nM–10 µM) with triplicate measurements to validate potency trends .

- Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to identify confounding interactions .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., –NO₂ at benzoxadiazole-C5) to enhance π-stacking with kinase hydrophobic pockets .

- Solubility Enhancement : Replace methyl groups with polar substituents (e.g., –OH or –OCH₃) while monitoring LogP (target <3.5) via shake-flask experiments .

- Metabolic Stability : Test microsomal clearance (human liver microsomes, NADPH regeneration system) to prioritize derivatives with t₁/₂ >60 min .

Q. Which crystallographic methods determine the 3D structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water 1:1) and collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on F²) with anisotropic displacement parameters .

- Validation : Check R-factor convergence (<5%), and analyze Hirshfeld surfaces to confirm hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.